molecular formula C14H17N3O5 B7786681 ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate

ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate

Cat. No.: B7786681
M. Wt: 307.30 g/mol
InChI Key: IQLCTARDFAMVJU-SFQUDFHCSA-N
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Description

Ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate is a chemical compound with the molecular formula C14H17N3O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydrazinylidene group and a methoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate typically involves the reaction of ethyl carbamate with a hydrazinylidene derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs .

Properties

IUPAC Name

ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-4-22-14(20)15-13(19)12(9(2)18)17-16-10-6-5-7-11(8-10)21-3/h5-8,16H,4H2,1-3H3,(H,15,19,20)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLCTARDFAMVJU-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N/NC1=CC(=CC=C1)OC)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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